molecular formula C26H24N6O B10942762 3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10942762
M. Wt: 436.5 g/mol
InChI Key: AZFNOYIAWOTACR-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes multiple aromatic rings and heterocyclic components, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which is achieved through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the 1-(4-methylbenzyl)-1H-pyrazol-3-yl and 1-phenyl groups through substitution reactions. The final step includes the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Scientific Research Applications

3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential as a bioactive molecule with anti-inflammatory, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.

    1-Phenyl-1H-pyrazole derivatives: Known for their anti-inflammatory and anticancer properties.

    4-Methylbenzyl derivatives: Often explored for their antimicrobial and therapeutic potential.

Uniqueness

3,6-DIMETHYL-N~4~-[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of multiple aromatic rings and heterocyclic components enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry research.

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.5 g/mol

IUPAC Name

3,6-dimethyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H24N6O/c1-17-9-11-20(12-10-17)16-31-14-13-23(30-31)28-26(33)22-15-18(2)27-25-24(22)19(3)29-32(25)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,28,30,33)

InChI Key

AZFNOYIAWOTACR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=C4C(=NN(C4=NC(=C3)C)C5=CC=CC=C5)C

Origin of Product

United States

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